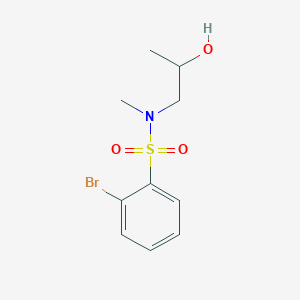
2-bromo-N-(2-hydroxypropyl)-N-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-N-(2-hydroxypropyl)-N-methylbenzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research. It is a sulfonamide derivative that has been synthesized and studied for its potential use in various applications.
Mécanisme D'action
The mechanism of action of 2-bromo-N-(2-hydroxypropyl)-N-methylbenzenesulfonamide is not fully understood. However, studies have shown that it induces cell cycle arrest and apoptosis in cancer cells. It also inhibits the activity of the enzyme carbonic anhydrase, which is involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-bromo-N-(2-hydroxypropyl)-N-methylbenzenesulfonamide exhibits significant biochemical and physiological effects. It has been shown to induce oxidative stress in cancer cells, leading to their death. It also inhibits the migration and invasion of cancer cells, which are important processes involved in the metastasis of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-bromo-N-(2-hydroxypropyl)-N-methylbenzenesulfonamide in lab experiments is its high potency against cancer cells. It also exhibits selective toxicity towards cancer cells, which makes it a promising candidate for cancer therapy. However, one of the limitations of using this compound is its poor solubility in water, which makes it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 2-bromo-N-(2-hydroxypropyl)-N-methylbenzenesulfonamide. One of the major areas of research is to improve its solubility in water, which would make it more suitable for in vivo studies. Another direction is to study its potential use in combination with other anticancer agents to enhance its efficacy. Furthermore, more studies are needed to understand its mechanism of action and to identify its molecular targets in cancer cells.
Conclusion:
2-bromo-N-(2-hydroxypropyl)-N-methylbenzenesulfonamide is a promising compound that has gained significant attention in the field of scientific research. Its potential use as an anticancer agent has been extensively studied, and it exhibits significant cytotoxic activity against various cancer cell lines. However, more research is needed to fully understand its mechanism of action and to identify its molecular targets in cancer cells. With further research, this compound has the potential to become a valuable addition to the arsenal of anticancer agents.
Méthodes De Synthèse
The synthesis of 2-bromo-N-(2-hydroxypropyl)-N-methylbenzenesulfonamide involves the reaction of N-methylbenzenesulfonamide with 2-bromo-1-propanol in the presence of a base such as potassium carbonate. The reaction takes place at room temperature and yields the desired product in good yield. The product is then purified using column chromatography to obtain a pure compound.
Applications De Recherche Scientifique
2-bromo-N-(2-hydroxypropyl)-N-methylbenzenesulfonamide has been studied for its potential use in various applications. One of the major areas of research is its use as a potential anticancer agent. Studies have shown that this compound exhibits cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells.
Propriétés
IUPAC Name |
2-bromo-N-(2-hydroxypropyl)-N-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO3S/c1-8(13)7-12(2)16(14,15)10-6-4-3-5-9(10)11/h3-6,8,13H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VACXSKDSLXSNPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)S(=O)(=O)C1=CC=CC=C1Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(2-hydroxypropyl)-N-methylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

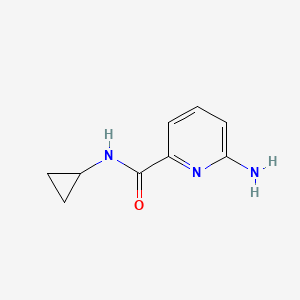
![2-[4-[2-(Butan-2-ylamino)-2-oxoethyl]piperazin-1-yl]propanoic acid](/img/structure/B7555016.png)
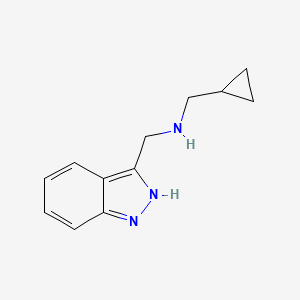
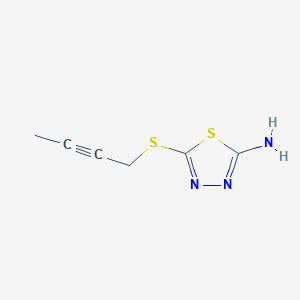
![1-(5-Chlorothiophene-2-carbonyl)-3-[(sulfamoylamino)methyl]piperidine](/img/structure/B7555036.png)
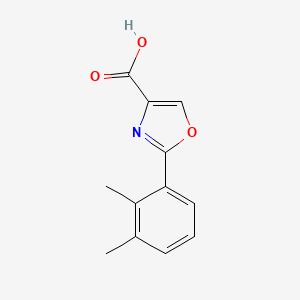
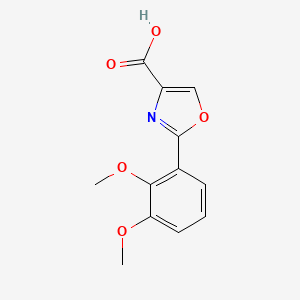
![(E)-N-[5-(4-methylphenyl)-1H-pyrazol-3-yl]-2-phenylethenesulfonamide](/img/structure/B7555047.png)
![N-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]propan-2-amine](/img/structure/B7555060.png)
![2-[4-(4-Sulfamoylphenyl)piperazin-1-yl]propanoic acid](/img/structure/B7555069.png)
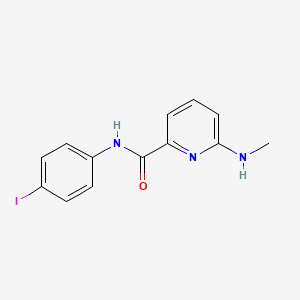
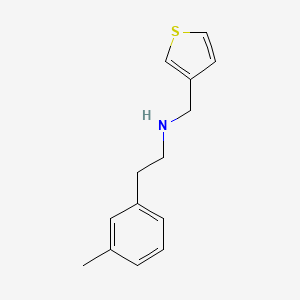
![3-butan-2-yloxy-N-[(1-methylpyrazol-4-yl)methyl]aniline](/img/structure/B7555089.png)
